molecular formula C12H19NO2 B14015976 Cyclohepten-1-yl(morpholin-4-yl)methanone CAS No. 91554-20-0

Cyclohepten-1-yl(morpholin-4-yl)methanone

Cat. No.: B14015976
CAS No.: 91554-20-0
M. Wt: 209.28 g/mol
InChI Key: UYCSPRNZSHLPFV-UHFFFAOYSA-N
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Description

Cyclohepten-1-yl(morpholin-4-yl)methanone is a chemical compound that features a cycloheptene ring attached to a morpholine ring via a methanone group. This compound is of interest due to its unique structure, which combines the properties of both cycloheptene and morpholine, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepten-1-yl(morpholin-4-yl)methanone typically involves the reaction of cycloheptene with morpholine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a solvent such as dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclohepten-1-yl(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohepten-1-yl(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclohepten-1-yl(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexen-1-yl(morpholin-4-yl)methanone
  • Cyclopenten-1-yl(morpholin-4-yl)methanone
  • Cycloocten-1-yl(morpholin-4-yl)methanone

Uniqueness

Cyclohepten-1-yl(morpholin-4-yl)methanone is unique due to its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties compared to its five- or six-membered counterparts. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

91554-20-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

cyclohepten-1-yl(morpholin-4-yl)methanone

InChI

InChI=1S/C12H19NO2/c14-12(13-7-9-15-10-8-13)11-5-3-1-2-4-6-11/h5H,1-4,6-10H2

InChI Key

UYCSPRNZSHLPFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)C(=O)N2CCOCC2

Origin of Product

United States

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